molecular formula C15H20F2N2O2S B6446166 N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640958-23-0

N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6446166
CAS No.: 2640958-23-0
M. Wt: 330.4 g/mol
InChI Key: PFYLXNDSFXEMHX-UHFFFAOYSA-N
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Description

N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features a piperidine ring substituted with a difluorophenyl group and a cyclopropanesulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with the piperidine intermediate.

    Attachment of the Cyclopropanesulfonamide Moiety: This final step can be accomplished through a sulfonamide formation reaction, where the piperidine derivative reacts with a cyclopropanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as nitrating agents or halogenating agents under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders or cancer.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfonamide interactions.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can be compared with other sulfonamide-containing compounds:

    N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide: Similar structure but with different fluorine substitution pattern, which may affect its biological activity.

    N-{1-[(2,5-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide: Chlorine substitution instead of fluorine, potentially leading to different reactivity and pharmacokinetics.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2S/c16-12-3-6-15(17)11(8-12)9-19-7-1-2-13(10-19)18-22(20,21)14-4-5-14/h3,6,8,13-14,18H,1-2,4-5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYLXNDSFXEMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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